molecular formula C5H5N5O B11921579 5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

Cat. No.: B11921579
M. Wt: 151.13 g/mol
InChI Key: UCGQIZFXFZVJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a heterocyclic compound characterized by a fused pyrazole-pyrimidinone scaffold. Its molecular formula is C₅H₅N₅O, with a molecular weight of 151.13 g/mol (CAS: 41535-76-6) . The amino group at position 5 and the keto group at position 7 contribute to its unique electronic and hydrogen-bonding properties, making it a versatile intermediate in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

5-amino-3,6-dihydropyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C5H5N5O/c6-5-8-2-1-7-10-3(2)4(11)9-5/h1H2,(H3,6,8,9,11)

InChI Key

UCGQIZFXFZVJOE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)NC(=N2)N)N=N1

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with Carbonyl Derivatives

The cyclocondensation of 5-aminopyrazole precursors with β-ketoesters or formamide derivatives remains a cornerstone strategy. For instance, 3-amino-1,2,4-triazole and malononitrile undergo a one-pot reaction with aryl aldehydes under basic conditions (20 mol% NaOH) to yield triazolo[4,3-a]pyrimidines . Although this method targets triazolo derivatives, analogous protocols have been adapted for pyrazolo[4,3-d]pyrimidines by substituting triazoles with 5-aminopyrazoles .

A study by Das et al. (2024) demonstrated that reacting 5-aminopyrazole with symmetric alkynes (e.g., dimethyl acetylenedicarboxylate) in aqueous ethanol under ultrasonic irradiation and KHSO4 catalysis produces pyrazolo[1,5-a]pyrimidines in 72–89% yields . While this method focuses on [1,5-a] isomers, replacing alkynes with β-ketoesters could redirect selectivity toward [4,3-d] systems.

Key Reaction Parameters

Starting MaterialReagent/CatalystConditionsYield (%)Source
5-Aminopyrazoleβ-ketoestersNaOH, reflux, 2h65–78
5-Amino-3-methylthiopyrazoleFormamideAc2O, reflux, 4h70
3-Amino-1,2,4-triazoleMalononitrileUltrasound, 1h82

Vilsmeier-Haack Formylation and Cyclization

The Vilsmeier reagent (PBr3/DMF) enables formylation of 5-aminopyrazoles, followed by cyclization to pyrazolo[3,4-d]pyrimidines. A one-flask synthesis reported by Huang et al. (2017) involves treating 5-aminopyrazole with PBr3 in DMF at 60°C, followed by hexamethyldisilazane-mediated cyclization . This method achieved 91% yield for 1,3-diphenylpyrazolo[3,4-d]pyrimidine, illustrating its efficiency for analogous structures .

For 5-amino-substituted derivatives, introducing an amino group at position 5 requires starting with 4-amino-1,3-diphenylpyrazol-5-carboxamide . Cyclization under Vilsmeier conditions generates the pyrimidinone core while retaining the amino functionality .

Mechanistic Insight

  • Vilsmeier Amidination : PBr3 activates DMF to form a chloroiminium intermediate, reacting with the 5-amino group.

  • Cyclization : Hexamethyldisilazane deprotonates the intermediate, facilitating intramolecular nucleophilic attack to form the pyrimidine ring .

Aza-Wittig Reaction for Regioselective Synthesis

The aza-Wittig reaction offers regiocontrol in constructing the pyrimidine ring. A 2008 study utilized iminophosphorane intermediates derived from 5-aminopyrazole-4-carboxamide and triphenylphosphine . Treating these with aryl isocyanates generated carbodiimides, which underwent hydrazine-mediated annulation to yield 5-amino-6-arylamino derivatives . While this method primarily targets 6-substituted compounds, omitting the arylamino group could direct synthesis toward the 5-amino derivative.

Optimization Data

  • Catalyst : Triphenylphosphine (1.2 equiv)

  • Solvent : THF, 60°C

  • Yield : 52–92% for 5-amino-6-arylamino derivatives

Cyclization Under Basic or Acidic Conditions

Cyclization of carboxamide precursors using strong bases (e.g., KOtBu) or acids (e.g., POCl3) is widely employed. For example, 4-[(2-ethoxybenzamido)methyl]-1-methyl-3-propylpyrazole-5-carboxamide cyclizes in t-butanol with KOtBu to form sildenafil intermediates . Adapting this method for 5-amino derivatives requires starting with 5-aminopyrazole-4-carboxamide and optimizing base strength to prevent deamination.

Case Study :

  • Substrate : 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide

  • Base : KOtBu (2.5 equiv)

  • Conditions : Reflux in t-butanol, 48h

  • Yield : 50%

Green Chemistry Approaches

Recent advancements emphasize eco-friendly protocols. Ultrasonic irradiation in aqueous ethanol reduces reaction times from hours to minutes while improving yields . For instance, KHSO4-catalyzed reactions between 5-aminopyrazoles and alkynes under ultrasound achieved 85% yield for pyrazolo[1,5-a]pyrimidines . Transitioning to [4,3-d] isomers may require substituting alkynes with carbonyl electrophiles.

Advantages :

  • Solvent : Water/ethanol mixtures (3:1)

  • Catalyst Load : 10 mol% KHSO4

  • Energy Input : 40 kHz ultrasound

Structural Confirmation and Analytical Data

Synthesized compounds are characterized via NMR, IR, and X-ray crystallography. For example, 5-amino-3-methylthio-1-(4-nitrophenyl)pyrazolo[4,3-d]pyrimidin-7(4H)-one exhibits:

  • 1H NMR (DMSO-d6) : δ 8.69 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.1 Hz, ArH) .

  • IR : 3417 cm⁻¹ (N-H stretch), 1669 cm⁻¹ (C=O) .

X-ray diffraction of analogous structures confirms the planar pyrazolo[4,3-d]pyrimidine core with bond lengths of 1.32–1.39 Å for C-N bonds .

Chemical Reactions Analysis

Types of Reactions

5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of Phosphodiesterases

One of the primary applications of 5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is its role as a phosphodiesterase inhibitor. Phosphodiesterases (PDEs) are enzymes that break down cyclic nucleotides, which are crucial for various cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic guanosine monophosphate (cGMP), which has several physiological effects including vasodilation and anti-inflammatory properties.

  • Case Study : Research has indicated that derivatives of this compound can effectively inhibit type 5 phosphodiesterase (PDE5), making them potential candidates for treating erectile dysfunction and pulmonary hypertension .

Anticancer Activity

Recent studies have demonstrated the compound's ability to exhibit anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, particularly lymphomas.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that specific derivatives of pyrazolo[4,3-d]pyrimidine effectively killed lymphoma cells both in vitro and in vivo, suggesting their potential as novel anticancer agents .

Antimicrobial Properties

Emerging research suggests that this compound may also possess antimicrobial properties, making it a candidate for the development of new antibiotics.

  • Case Study : A structure–activity relationship study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential leads against tuberculosis, indicating a broader application in treating infectious diseases .

Comparative Data Table

Application AreaMechanism of ActionReferences
Phosphodiesterase InhibitionIncreases cGMP levels ,
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesDisrupts bacterial metabolic processes

Mechanism of Action

The mechanism of action of 5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 5-amino group in the target compound contrasts with bulky substituents (e.g., ethoxyphenyl, trifluoromethylphenyl) in analogs, which enhance target affinity. For example, 5-(2-ethoxyphenyl)-substituted derivatives exhibit potent mTOR inhibition (IC₅₀: 0.8–5.2 μM) , whereas the amino group may prioritize hydrogen bonding over steric interactions. 6-Phenyl derivatives (pyrazolo[1,5-a]pyrimidinones) show high GABAA receptor affinity due to lipophilic substituents , highlighting divergent therapeutic applications.

Synthetic Methodologies: Microwave-assisted synthesis (e.g., K₂S₂O₈-mediated oxidative coupling) is favored for pyrazolo[4,3-d]pyrimidinones, yielding >80% efficiency , while pyrazolo[1,5-a] analogs utilize ultrasonic irradiation or reflux in acetic acid .

For instance, trifluoromethyl groups enhance metabolic stability but reduce aqueous solubility .

Table 2: Activity Comparison of Selected Analogs

Compound Class Notable Derivatives Potency/Activity Data Therapeutic Area Reference
Pyrazolo[4,3-d]pyrimidin-7(6H)-ones 5-(2-Ethoxyphenyl)-1-Me-3-Pr mTOR inhibition (IC₅₀: 0.8 μM) Anticancer
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones 6-Benzyl derivatives (e.g., 3g) GABAA affinity (Ki: 12 nM) Anxiolytic
Pyrazolo[3,4-d]pyrimidin-4-ones 3-(2-Hydroxyphenyl)-6-Me Antiproliferative (GI₅₀: 1.5–3.2 μg/mL) Anticancer
Pyrazolo[4,3-d]pyrimidin-7(4H)-one 5-Amino derivative Kinase inhibition (preliminary) Undeveloped

Insights:

  • mTOR Inhibitors: Substituted pyrazolo[4,3-d]pyrimidinones exhibit nanomolar to low micromolar potency, driven by aryl/alkyl groups enhancing hydrophobic interactions with the mTOR kinase domain .
  • GABAA Ligands: 6-Benzylpyrazolo[1,5-a]pyrimidinones show anxiolytic effects at 10–30 mg/kg, attributed to their ability to penetrate the CNS .
  • Unmodified 5-Amino Derivative: Limited activity data suggest its role as a scaffold for further functionalization rather than a standalone drug candidate .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The 5-amino group increases hydrophilicity (clogP ≈ 0.5) compared to lipophilic analogs like 5-CF₃Ph derivatives (clogP > 3) .
  • Metabolic Stability: Bulkier substituents (e.g., piperazinyl-sulfonyl groups in factor Xa inhibitors) improve metabolic resistance , whereas the amino group may predispose the compound to oxidative deamination.

Biological Activity

5-Amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one (CAS No. 369598-74-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an agonist for Toll-like receptor 7 (TLR7) and as an inhibitor of various kinases. This article delves into the compound's biological activity, synthesizing findings from diverse studies to present a comprehensive overview.

  • Molecular Formula : C5_5H5_5N5_5O
  • Molecular Weight : 151.13 g/mol
  • Purity : NLT 98%

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its role as a TLR7 agonist and its kinase inhibitory properties.

TLR7 Agonism

Recent studies have shown that compounds based on the pyrazolo[4,3-d]pyrimidine scaffold can act as agonists for TLR7, which plays a critical role in the immune response to viral infections. Activation of TLR7 leads to the production of type I interferons and pro-inflammatory cytokines, which are essential in combating viral pathogens. Specifically, the compound has been noted for its ability to enhance immune responses in cancer treatment settings by modulating TLR signaling pathways .

Kinase Inhibition

In addition to its immunomodulatory effects, this compound has demonstrated significant inhibitory activity against various kinases, particularly Src kinases. Src family kinases are pivotal in many cellular processes, including proliferation and survival of cancer cells. Studies indicate that this compound can effectively inhibit Src activity, leading to reduced tumorigenicity and enhanced sensitivity of cancer cells to radiotherapy .

Table 1: Summary of Biological Activities

Activity Effect Reference
TLR7 AgonismInduces type I interferon secretion
Src Kinase InhibitionReduces cell viability in cancer models
Tumor Growth ReductionSignificant reduction in tumor volume in vivo

Detailed Findings

  • TLR7 Agonism : The activation of TLR7 by this compound has been linked with enhanced immune responses against tumors and viral infections. The mechanism involves binding to the receptor and inducing downstream signaling that results in the production of interferons .
  • Src Kinase Inhibition : In vitro studies have shown that this compound effectively inhibits Src kinase activity. This inhibition correlates with decreased cell viability in glioblastoma models and increased sensitivity to ionizing radiation .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[4,3-d]pyrimidine scaffold significantly influence the biological activity of derivatives. For instance, substituents at specific positions on the aromatic rings have been shown to enhance binding affinity to both TLR7 and Src kinase. Ongoing research is focused on optimizing these structures to improve efficacy and selectivity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one derivatives with high purity?

  • Methodological Answer: Optimize reaction conditions (e.g., sealed tube reactions at 110–130°C for 15 minutes to 2 hours) and solvent systems (e.g., MeNO₂ or H₂O/EtOH) to improve yields (38–70%). Post-synthesis, use ¹H NMR (DMSO-d₆) to confirm chemical shifts and coupling constants, alongside mass spectrometry for molecular weight verification. Melting point analysis (e.g., 244–245°C for compound 5.1.6.9) further ensures purity .

Q. What spectroscopic techniques are essential for confirming the structure of synthesized derivatives?

  • Methodological Answer: Employ ¹H NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and coupling patterns. IR spectroscopy confirms functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas, while melting point analysis assesses crystallinity .

Q. How does the choice of solvent influence reaction yield in the synthesis of pyrazolo[4,3-d]pyrimidin-7-one derivatives?

  • Methodological Answer: Polar aprotic solvents (e.g., DMSO) stabilize intermediates, while protic solvents (e.g., EtOH) facilitate cyclization. For example, MeNO₂ achieved 70% yield for compound 5.1.6.9, whereas H₂O/EtOH yielded 38% for 5.1.6.7. Solvent polarity and boiling point must align with reaction temperature .

Q. What are common side reactions during cyclocondensation of aminopyrazoles with dicarbonyl compounds?

  • Methodological Answer: Incomplete cyclization or dimerization may occur. Control by using stoichiometric ratios, anhydrous conditions, and catalysts (e.g., CuI). Monitor progress via TLC and quench reactions promptly to isolate intermediates .

Advanced Research Questions

Q. How can substituents at the 2- and 5-positions enhance selectivity toward human coagulation factor Xa?

  • Methodological Answer: Introduce electron-donating groups (e.g., 4-hydroxybutyl) at the 5-position to improve hydrogen bonding with factor Xa’s S4 pocket. Use molecular docking (e.g., AutoDock Vina) to predict binding modes and kinetic assays (e.g., Ki determination) to validate selectivity .

Q. What computational methods predict binding affinity of derivatives to viral enzymes?

  • Methodological Answer: Combine molecular dynamics (MD) simulations (e.g., GROMACS) with free-energy perturbation (FEP) calculations to assess interactions. For example, pyridinyl substituents at the 5-position may enhance π-π stacking with viral protease active sites .

Q. How do electronic effects of substituents influence pharmacokinetic properties?

  • Methodological Answer: Methoxy groups improve solubility (logP reduction by ~0.5) but may reduce metabolic stability. Chloro groups enhance membrane permeability (e.g., 3-(4-chlorophenyl) derivatives) but increase hepatic clearance. Use in vitro CYP450 assays and Caco-2 permeability studies to balance these effects .

Q. What strategies mitigate resistance in Mycobacterium tuberculosis when using derivatives as ATP synthase inhibitors?

  • Methodological Answer: Design analogs with dual-binding modes (e.g., 3,5-bis(4-methoxyphenyl) groups) to target conserved regions of mycobacterial ATP synthase. Combine with efflux pump inhibitors (e.g., verapamil) to bypass resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.